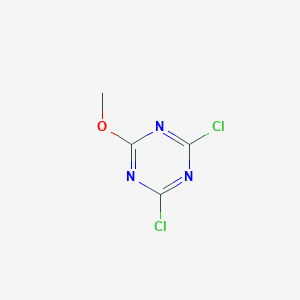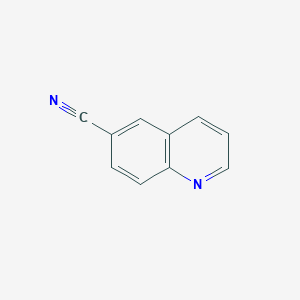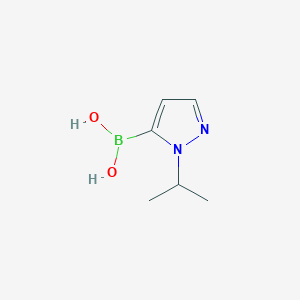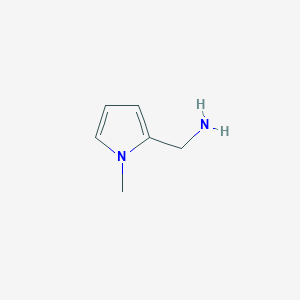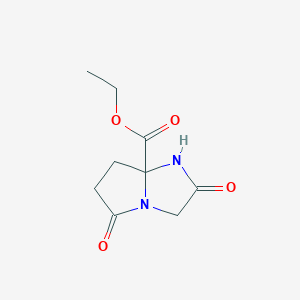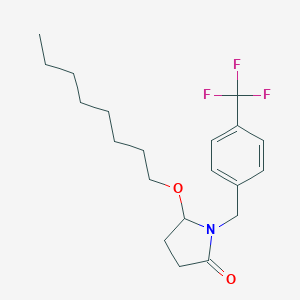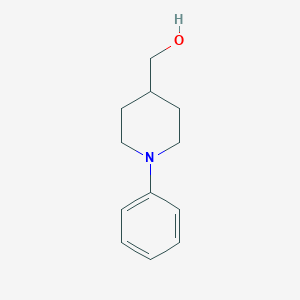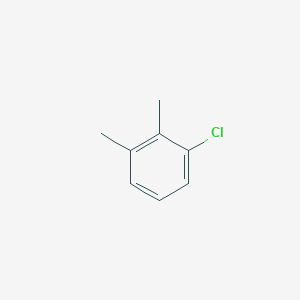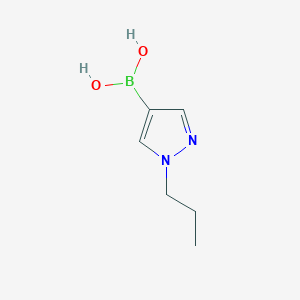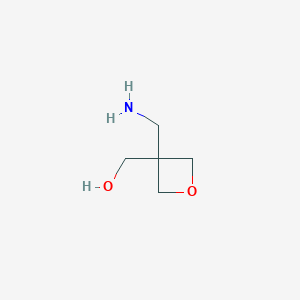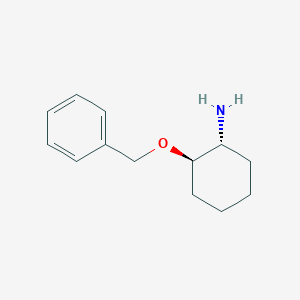
1-Benzyl-5-butoxypyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-butoxypyrrolidin-2-one, also known as BB-22, is a synthetic cannabinoid that belongs to the group of designer drugs. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic applications. BB-22 is a potent agonist of the cannabinoid receptors and has been shown to have a high affinity for both CB1 and CB2 receptors.
Wirkmechanismus
1-Benzyl-5-butoxypyrrolidin-2-one acts as a potent agonist of the cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
1-Benzyl-5-butoxypyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-5-butoxypyrrolidin-2-one has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in research. However, 1-Benzyl-5-butoxypyrrolidin-2-one also has several limitations. It is a designer drug, which means that it is not approved for human use and may have unknown side effects. It is also a controlled substance in many countries, which makes it difficult to obtain and use in research.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-5-butoxypyrrolidin-2-one. One area of research is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the study of the mechanisms of action of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids, which may lead to the development of new drugs for the treatment of various diseases. Finally, research on the safety and efficacy of 1-Benzyl-5-butoxypyrrolidin-2-one and other synthetic cannabinoids is needed to determine their potential for use in human medicine.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-butoxypyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
Eigenschaften
CAS-Nummer |
136410-30-5 |
|---|---|
Produktname |
1-Benzyl-5-butoxypyrrolidin-2-one |
Molekularformel |
C15H21NO2 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
InChI-Schlüssel |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonyme |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

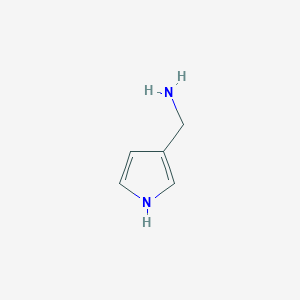
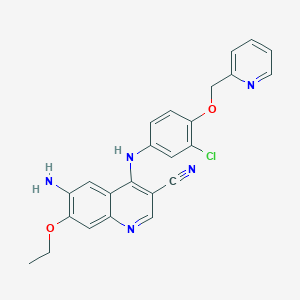
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
